![molecular formula C17H17F6N2O3PS B3041354 O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate CAS No. 284664-37-5](/img/structure/B3041354.png)
O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate
Overview
Description
O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate is a useful research compound. Its molecular formula is C17H17F6N2O3PS and its molecular weight is 474.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in promoting organic transformations . They are also known to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain sensitivity in meningeal blood vessels and dura .
Mode of Action
Compounds with similar motifs are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Result of Action
Compounds with similar motifs are known to be used in promoting organic transformations , indicating that they may have a significant impact on molecular structures and reactions.
Action Environment
Safety data sheets for similar compounds suggest that they should be handled with care, avoiding skin and eye contact, and used in well-ventilated areas .
Biological Activity
O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate is a phosphothioate compound that has garnered attention for its potential biological activities. Its unique structural features, particularly the trifluoromethyl groups and pyrimidine moiety, suggest a range of possible interactions with biological systems. This article aims to explore the biological activity of this compound through a synthesis of available research findings, case studies, and data.
- Chemical Formula : C₁₈H₁₈F₆N₁O₄PS
- CAS Number : 284664-37-5
- Molecular Weight : 469.37 g/mol
The compound's structure includes a pyrimidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group, which is known to enhance lipophilicity and potentially increase biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown potent growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 1 µg/mL, suggesting strong antibacterial properties .
Inhibition of Biofilm Formation
In addition to their antibacterial effects, several studies have highlighted the ability of similar compounds to disrupt biofilm formation. For example, certain derivatives demonstrated minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL against S. aureus biofilms . This property is particularly valuable in clinical settings where biofilms contribute to persistent infections.
Case Studies
- Study on Antimicrobial Activity :
- Fungicidal Activity Assessment :
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the toxicity profiles of phosphothioate compounds. Preliminary assessments indicate that certain phosphothioates may exhibit cytotoxic effects at higher concentrations; thus, further studies are needed to establish safe dosage levels for therapeutic applications .
Data Summary
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₈F₆N₁O₄PS |
CAS Number | 284664-37-5 |
Antimicrobial MIC | 1–4 µg/mL |
Biofilm Eradication MBEC | 1 µg/mL |
Molecular Weight | 469.37 g/mol |
Properties
IUPAC Name |
[2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F6N2O3PS/c1-4-26-29(30,27-5-2)28-14-6-10(3)24-15(25-14)11-7-12(16(18,19)20)9-13(8-11)17(21,22)23/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCWVFLGTJEKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6N2O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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